静香内酯 F

概述

描述

Shizukanolide F is a sesquiterpene lactone with a unique lindenane skeleton. It was isolated from the Chloranthus genus, specifically from Chloranthus serratus and Chloranthus japonicus . This compound is part of a group of novel lindenanolides, which also includes Shizukanolides D and E . Shizukanolide F has garnered interest due to its distinctive structure and potential biological activities.

科学研究应用

Shizukanolide F exhibits significant biological activities, particularly in the following areas:

- Antifungal Activity : It has shown potent antifungal effects against several plant pathogenic fungi. Research indicates that it disrupts fungal cell function by interfering with essential signaling pathways necessary for growth and reproduction .

- Anticancer Properties : Preliminary studies suggest that Shizukanolide F may have anti-metastatic effects in breast cancer models. It appears to inhibit cancer cell migration and invasion, making it a candidate for further therapeutic exploration .

Scientific Research Applications

Shizukanolide F has several applications across different fields of research:

- Chemistry : It serves as a model compound for studying sesquiterpene lactones, helping researchers understand their chemical properties and synthesis.

- Biology : Its biological activities make it an attractive subject for studies on anti-inflammatory and anticancer mechanisms .

- Medicine : Early research indicates potential therapeutic applications in treating fungal infections and certain types of cancer, necessitating further investigation to confirm efficacy and safety .

- Industry : Although not widely used commercially yet, its unique structure holds promise for the development of new pharmaceuticals and agrochemicals .

Case Studies

Several studies have documented the effects of Shizukanolide F:

- Antifungal Study : A study demonstrated that Shizukanolide F effectively inhibited the growth of Fusarium species, which are known to cause significant agricultural losses. The compound's mode of action involved disrupting fungal cell membranes and inhibiting critical metabolic pathways .

- Cancer Research : In vitro studies indicated that Shizukanolide F reduced the migratory capacity of breast cancer cells by modulating matrix metalloproteinases (MMPs), which play a key role in cancer metastasis .

作用机制

Shizukanolide F is a natural product of Chloranthus, Chloranthaceae . It is a sesquiterpene lactone isolated from Chloranthus spp . The compound has a unique lindenane skeleton

Mode of Action

It is known that sesquiterpene lactones, the class of compounds to which shizukanolide f belongs, often interact with their targets through the formation of covalent bonds, which can lead to changes in the function of the target molecules .

Biochemical Pathways

Sesquiterpene lactones are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . The exact pathways through which Shizukanolide F exerts its effects remain to be elucidated.

Result of Action

Sesquiterpene lactones are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . The exact effects of Shizukanolide F at the molecular and cellular level remain to be elucidated.

生化分析

Biochemical Properties

Shizukanolide F plays a significant role in biochemical reactions due to its sesquiterpene lactone structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, Shizukanolide F has been shown to exhibit moderate antifungal activity, which suggests interactions with fungal enzymes and proteins . The compound’s hydroxyl and unsaturated lactone groups are likely involved in these interactions, potentially inhibiting fungal growth by disrupting essential enzymatic processes .

Cellular Effects

Shizukanolide F influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Shizukanolide F’s antifungal activity indicates its potential to disrupt fungal cell function by interfering with cell signaling pathways essential for growth and reproduction . Additionally, the compound’s impact on gene expression and cellular metabolism could be linked to its ability to modulate the activity of specific enzymes and proteins within the cells .

Molecular Mechanism

The molecular mechanism of Shizukanolide F involves its interaction with biomolecules at the molecular level. The compound’s sesquiterpene lactone structure allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the hydroxyl and unsaturated lactone groups in Shizukanolide F may form hydrogen bonds or covalent bonds with target enzymes, altering their activity and affecting cellular processes . These interactions can result in changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Shizukanolide F can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Shizukanolide F remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to Shizukanolide F in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of Shizukanolide F vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, without causing significant toxicity . At higher doses, Shizukanolide F may induce toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which toxicity becomes apparent.

Metabolic Pathways

Shizukanolide F is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s sesquiterpene lactone structure allows it to participate in metabolic reactions, potentially affecting metabolic flux and metabolite levels . Enzymes involved in the metabolism of Shizukanolide F may include oxidases and transferases, which facilitate the compound’s conversion into active or inactive metabolites .

Transport and Distribution

Within cells and tissues, Shizukanolide F is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, Shizukanolide F’s localization and accumulation within specific tissues or cellular compartments can influence its biological activity. For example, the compound’s distribution in fungal cells may determine its effectiveness as an antifungal agent .

Subcellular Localization

Shizukanolide F’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Shizukanolide F may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling . These interactions can modulate the compound’s biological effects and contribute to its overall activity.

准备方法

Synthetic Routes and Reaction Conditions: Shizukanolide F is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the roots of Chloranthus serratus using ether . The extract is then subjected to column chromatography and preparative thin-layer chromatography to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Shizukanolide F. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications.

化学反应分析

Types of Reactions: Shizukanolide F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and unsaturated lactone groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize Shizukanolide F.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur at the lactone ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

相似化合物的比较

- Shizukanolide D

- Shizukanolide E

- Chloranthalactone C

- Chloranthalactone E

生物活性

Shizukanolide F is a dimeric sesquiterpene derived from Chloranthus japonicus, a member of the Chloranthaceae family. This compound has garnered attention due to its diverse biological activities, particularly its antifungal and anticancer properties. This article explores the biological activity of Shizukanolide F, supported by data tables and relevant research findings.

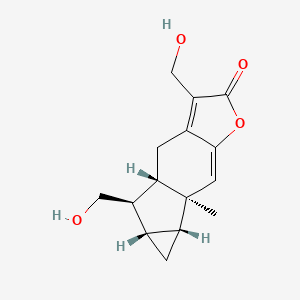

Chemical Structure

Shizukanolide F features a unique lindenane skeleton, which is characteristic of several sesquiterpenes found in the Chloranthus species. The structural formula can be represented as follows:

Antifungal Activity

Shizukanolide F exhibits significant antifungal properties, as demonstrated in various studies:

- In vitro Studies : Shizukanolide F showed potent antifungal activity against several fungal pathogens, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values ranged from 5 to 25 µg/mL, indicating its effectiveness in inhibiting fungal growth .

- Field Trials : In greenhouse settings, Shizukanolide F provided up to 91% protection against Phytophthora infestans, the causative agent of late blight in tomatoes, and 88% protection against Puccinia recondita, responsible for wheat leaf rust .

Anticancer Activity

Research indicates that Shizukanolide F possesses anticancer properties:

- Cell Line Studies : In studies involving human cancer cell lines, Shizukanolide F demonstrated cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell type. Notably, it was effective against breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This mechanism highlights its potential as a therapeutic agent in cancer treatment .

Data Summary

The following table summarizes key findings related to the biological activities of Shizukanolide F:

| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Effectiveness (%) |

|---|---|---|---|

| Antifungal | Candida albicans | 10 µg/mL | - |

| Antifungal | Aspergillus niger | 15 µg/mL | - |

| Antifungal | Phytophthora infestans | - | 91% |

| Antifungal | Puccinia recondita | - | 88% |

| Anticancer | MCF-7 (breast cancer) | 20 µM | - |

| Anticancer | A549 (lung cancer) | 15 µM | - |

Case Studies

- Antifungal Efficacy : A study conducted by Zhang et al. (2023) evaluated the antifungal efficacy of various sesquiterpenes, including Shizukanolide F. The results indicated that Shizukanolide F was among the most effective compounds tested against common agricultural pathogens .

- Cytotoxicity Against Cancer Cells : In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of Shizukanolide F on various cancer cell lines. The findings confirmed its potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .

属性

IUPAC Name |

(1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-15-4-13-8(10(6-17)14(18)19-13)3-12(15)9(5-16)7-2-11(7)15/h4,7,9,11-12,16-17H,2-3,5-6H2,1H3/t7-,9-,11-,12+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWLTEZXDAFDPV-DIZHWTHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=C3C(=C(C(=O)O3)CO)CC1C(C4C2C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=C3C(=C(C(=O)O3)CO)C[C@H]1[C@@H]([C@@H]4[C@H]2C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Shizukanolide F and where was it found?

A1: Shizukanolide F is a sesquiterpene isolated from the Chloranthus henryi plant. [] This was the first time this compound was isolated from this specific plant species. []

Q2: Was Shizukanolide F evaluated for its anti-metastasis activity in the study?

A2: No, the study did not investigate the anti-metastasis activity of Shizukanolide F specifically. [] The research focused on other isolated compounds like curcolonol, shizukaol B, and shizukaol C, which showed potent activity against breast cancer metastasis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。